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Compound of Interest

Compound Name: AZD2858

Cat. No.: B15541572

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the preclinical and clinical data for AZD2858,
a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, and compares its translational
potential with that of a clinical-stage GSK-3 inhibitor, 9-ING-41 (Elraglusib). It is important to
note that the initial request compared AZD2858 to clinical BET (Bromodomain and Extra-
Terminal domain) inhibitors. However, AZD2858 is not a BET inhibitor; it operates through a
distinct mechanism of action. To address the underlying interest in novel oncology agents, this
guide will first clarify the different signaling pathways of GSK-3 and BET inhibitors. It will then
present a direct comparison within the GSK-3 inhibitor class, followed by a separate
comparative analysis of selected clinical-stage BET inhibitors.

All data is compiled from publicly available preclinical and clinical trial information.

Part 1: Differentiating Mechanisms of Action: GSK-3
vs. BET Inhibition

Before delving into a direct comparison of compounds, it is crucial to understand the
fundamental differences in their mechanisms of action.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition
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GSK-3 is a serine/threonine kinase that is a key negative regulator in the canonical Wnt/[3-
catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates 3-catenin,
targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation,
leading to the accumulation of 3-catenin in the cytoplasm. This stabilized (3-catenin then
translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate
the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation
of this pathway is implicated in various diseases, including cancer and bone disorders.
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Caption: Wnt/(3-catenin signaling pathway and the role of GSK-3 inhibition.

Bromodomain and Extra-Terminal (BET) Domain Inhibition
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BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated
lysine residues on histones and transcription factors.[1] This binding recruits transcriptional
machinery to specific gene promoters and enhancers, thereby activating gene expression. BET
proteins play a critical role in regulating the transcription of key oncogenes, such as c-MYC,
and other genes involved in cell proliferation and survival.[2] BET inhibitors are small molecules
that competitively bind to the bromodomains of BET proteins, displacing them from chromatin
and thereby downregulating the expression of their target genes.[1][2]
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Caption: Mechanism of action of BET inhibitors.

Part 2: Comparative Analysis of GSK-3 Inhibitors:
AZD2858 vs. 9-ING-41 (Elraglusib)

This section compares the preclinical and clinical data of the research compound AZD2858
with the clinical-stage GSK-3 inhibitor, 9-ING-41.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37982822/
https://www.researchgate.net/publication/375771767_Phase_1_study_of_Elraglusib_9-ING-41_a_glycogen_synthase_kinase-3b_inhibitor_as_monotherapy_or_combined_with_chemotherapy_in_patients_with_advanced_malignancies
https://pubmed.ncbi.nlm.nih.gov/37982822/
https://www.researchgate.net/publication/375771767_Phase_1_study_of_Elraglusib_9-ING-41_a_glycogen_synthase_kinase-3b_inhibitor_as_monotherapy_or_combined_with_chemotherapy_in_patients_with_advanced_malignancies
https://www.benchchem.com/product/b15541572?utm_src=pdf-body-img
https://www.benchchem.com/product/b15541572?utm_src=pdf-body
https://www.benchchem.com/product/b15541572?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Data Presentation

Table 1: In Vitro Activity of GSK-3 Inhibitors

Parameter AZD2858 9-ING-41 (Elraglusib)
Target GSK-3a /| GSK-3p3 GSK-3pB
Mechanism ATP-competitive ATP-competitive

Biochemical IC50

0.9 nM (GSK-3a), 5 nM (GSK-

3P)IE]

0.71 pM (GSK-3p)[4]

| Cellular IC50 | 76 nM (Tau phosphorylation, NIH3T3)[3] | 0.5-5 uM (Pancreatic cancer cell
lines)[5]; 77-636 nM (ATL cell lines, 72h)[2] |

Table 2: Preclinical In Vivo Data for GSK-3 Inhibitors

Model Type Compound Dosing Key Findings
Increased bone
mineral density

) 20 mgl/kg, oral, .
Rat Fracture Healing AZD2858 dail and content in
ai
L callus; accelerated
fracture healing.[6]
Dose-dependent

Rat Bone Mass AZD2858 20 mg/kg, oral, daily increase in trabecular
bone mass.[6]

_ Showed growth delay

Glioblastoma -

AZD2858 Not specified compared to

Xenograft
untreated controls.[7]
Anti-tumor activity in
models of

Patient-Derived - )

9-ING-41 Not specified glioblastoma,

Xenografts )
pancreatic cancer,
and others.[8]
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| Syngeneic Colorectal Cancer | 9-ING-41 | Not specified | Prolonged survival in combination
with anti-PD-L1.[9] |

Table 3: Clinical Trial Data for 9-ING-41 (Elraglusib) in Solid Tumors

Trial ID Phase Cancers Studied Key Outcomes

Monotherapy: 1 CR
(melanoma), 1 PR
(T-cell
Advanced Solid leukemia/lymphom
Tumors & a). Combination
NCT03678883 1/2 .
Hematologic Therapy: 7 PRs
Malignhancies observed. Median
PFS: 2.1 months,
Median OS: 6.9

months.[1]

Melanoma
(monotherapy): 1
confirmed and durable
CR. Colorectal Cancer
Advanced Solid (monotherapy): 33.3%
Tumors of patients on study
>2 cycles. CRC (with

irinotecan): 80% of

NCT03678883 1/2

patients on study >2
cycles.[8][10]

| NCT04239092 | 1/2 | Refractory Pediatric Malignancies | Monotherapy & Combination: Well-
tolerated. 1 CR (Ewing sarcoma), 6 SDs.[11] |

No clinical trial data is available for AZD2858 in oncology.

Experimental Protocols

1. In Vitro GSK-3 Kinase Assay
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This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GSK-
3.
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Prepare reaction mix:

action mix:
- Purified GSK-38 enzyme ‘Add test compound
- Kinase buffer [—| (eg.AzD2858)at

- Substrate peptide various

- ATP

Add ADP-Glo™ Reagent
to stop kinase reaction
and deplete remaining ATP

Incubate at 30°C
for 30-60 minutes

Add Kinase Detection Reagent Measure luminescence signal
1o convert ADP to ATP (proportional to ADP produced)

Calculate IC50 value }—»

Seed cellsin a
96-well plate

Add BET inhibitor at
various concentrations

Incubate for 48-72 hours

Add MTT reagent to each well

Incubate for 1-4 hours
(Formazan crystal formation)

Add solubilization solution
(e.g., DMSO) to dissolve crystals

Measure absorbance at ~570nm

Calculate cell viability and IC50

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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